N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,19H,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSJPDOQOKCVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving phenol derivatives and acetylenes. The methoxyethyl group can be introduced via alkylation reactions, and the bromophenyl group can be added through bromination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyethyl and bromophenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propanamide derivatives, focusing on substituent effects, physicochemical properties, and spectral data. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocyclic Core Modifications: Benzofuran vs. Benzothiophene: Replacing benzofuran’s oxygen with sulfur (benzothiophene, ) increases lipophilicity (logP: ~3.5 vs. ~2.8) and alters π-stacking interactions due to sulfur’s polarizability. Benzofuran vs.
Substituent Effects: 2-Bromophenyl vs. 4-Methoxyphenyl: The bromine atom in the target compound increases molecular weight (Δ ≈ +87 g/mol vs. Halogen vs. Alkoxy Groups: Bromine’s electronegativity (2.96) enhances dipole-dipole interactions compared to methoxy’s electron-donating effect, as seen in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons in bromophenyl vs. δ 6.8–7.3 ppm for methoxyphenyl) .
Spectral Data: ¹H NMR: The target compound’s benzofuran protons resonate at δ 6.8–7.5 ppm, similar to BG15961, while the 2-bromophenyl group shows deshielded protons at δ 7.3–7.7 ppm due to bromine’s inductive effect . HRMS: The bromine isotope pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br) distinguishes the target from non-halogenated analogs like BG15961 .
Q & A
Q. What are the critical steps for synthesizing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation, substitution, and functional group protection/deprotection. Key considerations:
- Reaction Optimization : Control temperature (e.g., 0–60°C), solvent polarity (THF or DMF), and pH to minimize side reactions .
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and recrystallization for final product isolation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxyethyl, benzofuran, and bromophenyl moieties. Coupling patterns in aromatic regions distinguish substitution positions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 443.2 g/mol) and isotopic patterns for bromine .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In-Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Cytotoxicity Screening : Test against human cell lines (e.g., HEK293, HeLa) using MTT assays to assess selectivity .
Advanced Questions
Q. What strategies resolve contradictory data in biological activity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate activity using disparate methods (e.g., SPR for binding affinity vs. cellular assays for functional effects) to rule out false positives .
- Solubility/Permeability Testing : Address discrepancies caused by compound aggregation or poor membrane penetration via dynamic light scattering (DLS) and Caco-2 monolayer assays .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl or methoxy groups) to probe electronic and steric effects .
-
Biological Profiling : Compare IC₅₀ values of analogs against primary targets (e.g., Table 1).
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide structural modifications .
Table 1: Example SAR for Bromophenyl Propanamide Analogs
Substituent Modification Biological Activity (IC₅₀, nM) Key Inference 2-Bromophenyl 12.3 ± 1.5 Baseline 2-Chlorophenyl 18.7 ± 2.1 ↓ Potency 4-Methoxyphenyl 45.9 ± 3.8 Steric hindrance critical
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding-site interactions at <2.0 Å resolution .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
